molecular formula C12H10ClNO2 B11871151 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride CAS No. 89929-03-3

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride

Cat. No.: B11871151
CAS No.: 89929-03-3
M. Wt: 235.66 g/mol
InChI Key: ZTAHESMSDLEBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation step and alkylating agents for the N-alkylation step . The reaction conditions are generally mild, ensuring high yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives, which have various applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable intermediates and react with specific enzymes and receptors . The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

89929-03-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2,4-dimethyl-1-oxoisoquinoline-3-carbonyl chloride

InChI

InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16)14(2)10(7)11(13)15/h3-6H,1-2H3

InChI Key

ZTAHESMSDLEBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.